![molecular formula C21H14F3NO3S B11471564 5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471564.png)
5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that features a unique structure combining a thieno[3,2-b]pyridine core with phenyl and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-b]pyridine core and introduce the phenyl and trifluoromethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized to minimize waste and maximize efficiency, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Shares the trifluoromethyl and phenyl groups but has a different core structure.
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Similar in having a phenyl group and a carboxylic acid functional group.
Uniqueness
What sets 5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid apart is its unique combination of the thieno[3,2-b]pyridine core with the trifluoromethyl and phenyl substituents. This structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C21H14F3NO3S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H14F3NO3S/c22-21(23,24)14-9-5-4-8-12(14)13-10-15(26)25-17-16(11-6-2-1-3-7-11)19(20(27)28)29-18(13)17/h1-9,13H,10H2,(H,25,26)(H,27,28) |
InChI Key |
NQXCFQNWICODHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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